molecular formula C18H15N5 B2376642 4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-70-7

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2376642
CAS No.: 320417-70-7
M. Wt: 301.353
InChI Key: ZGYOQLZWCWLUAT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired pyrimidinecarbonitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c1-23(2)18-15(11-19)16(13-7-4-3-5-8-13)21-17(22-18)14-9-6-10-20-12-14/h3-10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYOQLZWCWLUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324824
Record name 4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

320417-70-7
Record name 4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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